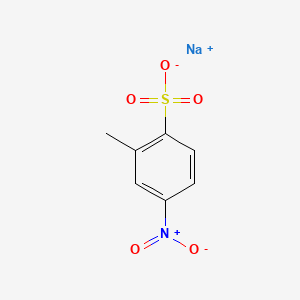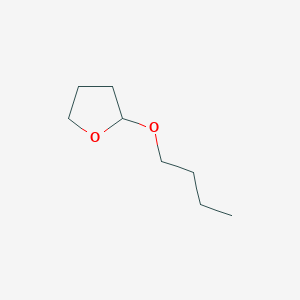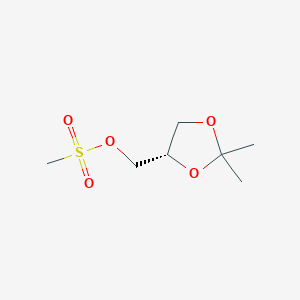![molecular formula C9H11NO6S B8771037 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol CAS No. 52398-83-1](/img/structure/B8771037.png)
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is an organic compound with the molecular formula C9H11NO6S It is characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol typically involves the sulfonation of 4-methoxy-3-nitrophenol followed by the reaction with ethylene oxide. The general steps are as follows:
Sulfonation: 4-methoxy-3-nitrophenol is treated with chlorosulfonic acid to introduce the sulfonyl group.
Reaction with Ethylene Oxide: The resulting sulfonyl chloride is then reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetaldehyde or 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(4-methoxy-3-aminophenyl)sulfonyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[(4-methoxyphenyl)sulfonyl]ethanol
- 2-[(4-nitrophenyl)sulfonyl]ethanol
- 2-[(4-methoxy-3-nitrophenyl)sulfonyl]methanol
Uniqueness
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
52398-83-1 |
|---|---|
分子式 |
C9H11NO6S |
分子量 |
261.25 g/mol |
IUPAC名 |
2-(4-methoxy-3-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C9H11NO6S/c1-16-9-3-2-7(6-8(9)10(12)13)17(14,15)5-4-11/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
XIPJCKZGPTYNFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)





![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)

